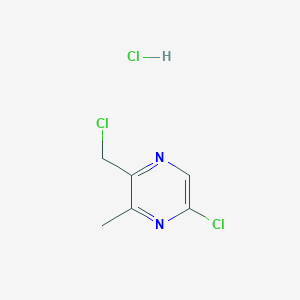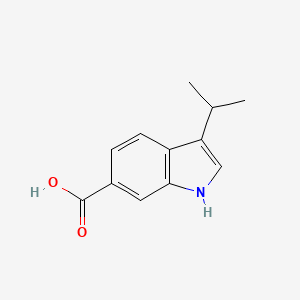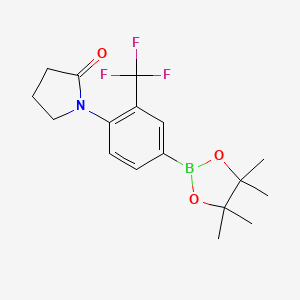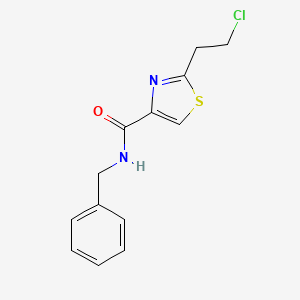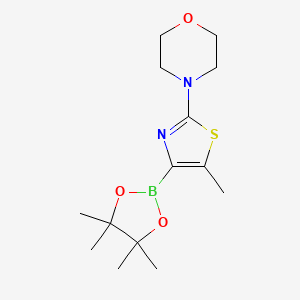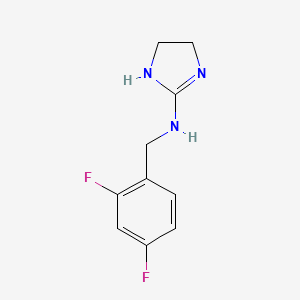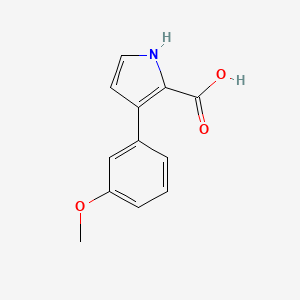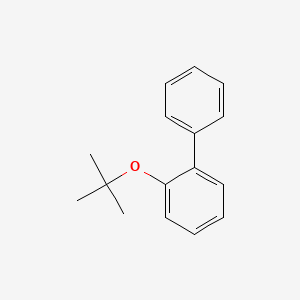
2-(tert-Butoxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a tert-butoxy group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a tert-butyl halide in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the biphenyl core, resulting in a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide or other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and tert-butyl hydroperoxide (TBHP).
Substitution: Reagents such as N-bromosuccinimide (NBS) and halogens (e.g., chlorine, bromine) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group can yield tert-butyl hydroperoxide, while substitution reactions can introduce various functional groups into the biphenyl core .
Scientific Research Applications
2-(tert-Butoxy)biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)biphenyl involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . Additionally, the biphenyl core provides a rigid and planar structure that can facilitate π-π stacking interactions with aromatic systems . These interactions play a crucial role in the compound’s effects in various chemical and biological processes.
Comparison with Similar Compounds
2-(tert-Butoxy)biphenyl can be compared with other similar compounds, such as:
2-(tert-Butoxy)-1,1’-biphenyl: This compound has a similar structure but with different substitution patterns on the biphenyl core.
2-(tert-Butoxy)-4,5-benzo-1,3,2-dioxaphospholane: This compound contains a dioxaphospholane ring in addition to the tert-butoxy group.
2,2’-[Biphenyl-2,2’-diylbis(-oxy)]diacetic acid: This compound features carboxylic acid groups attached to the biphenyl core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives.
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-2-phenylbenzene |
InChI |
InChI=1S/C16H18O/c1-16(2,3)17-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
WYCWTTUWLNPMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


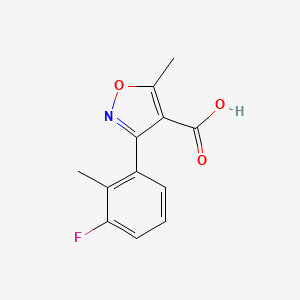
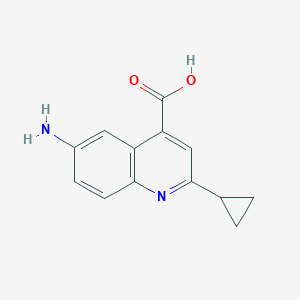
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
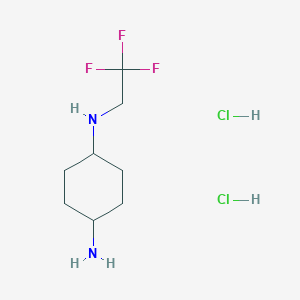
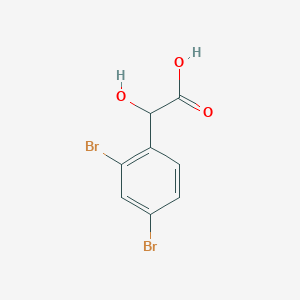
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
